molecular formula C14H17NO3 B1319576 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid CAS No. 1101843-44-0

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid

Cat. No.: B1319576
CAS No.: 1101843-44-0
M. Wt: 247.29 g/mol
InChI Key: ZQPYJXXYTOWXCT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and identification of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid emerged from the broader exploration of piperidine derivatives in medicinal chemistry research. Piperidine-based compounds have a rich history in pharmaceutical development, with pipecolic acid (piperidine-2-carboxylic acid) being recognized as an important amino acid derivative that occurs naturally and serves as a biosynthetic precursor in various metabolic pathways. The systematic investigation of N-acylated piperidinecarboxylic acids gained momentum as researchers sought to develop novel compounds with enhanced pharmacological properties.

The specific compound 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid represents part of a broader research initiative to explore phenylacetyl derivatives of piperidine systems. This research direction was influenced by the known biological activities of phenylacetic acid derivatives and the structural versatility of piperidine rings in drug design. The compound's identification and characterization became part of systematic studies examining how different acyl substituents affect the chemical and biological properties of piperidinecarboxylic acids.

Historical pharmaceutical research has demonstrated that modifications to the piperidine nitrogen through acylation can significantly alter the compound's pharmacokinetic properties, receptor binding affinity, and metabolic stability. The phenylacetyl group specifically was chosen for investigation due to its presence in various bioactive molecules and its potential to provide favorable lipophilic characteristics while maintaining synthetic accessibility.

Nomenclature and Classification

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid belongs to the chemical class of N-acylpiperidinecarboxylic acids, representing a subgroup within the larger family of piperidine derivatives. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern: the phenylacetyl group is attached to the nitrogen atom (position 1) of the piperidine ring, while the carboxylic acid functionality is located at position 2 of the same ring system.

Alternative nomenclature for this compound includes "1-(phenylacetyl)piperidine-2-carboxylic acid," which appears in various chemical databases and supplier catalogs. The compound can also be classified as a phenylacetyl derivative, emphasizing its relationship to phenylacetic acid through the acyl linkage. Within chemical taxonomy, it represents an intersection of several important structural motifs: the piperidine heterocycle, the carboxylic acid functional group, and the phenylacetyl moiety.

The compound's classification extends to its role as a potential pharmaceutical intermediate and building block. In medicinal chemistry contexts, it is often categorized among compounds designed for structure-activity relationship studies, particularly those investigating the effects of phenylacetyl substitution on piperidine-based pharmacophores. The dual functionality provided by both the carboxylic acid and the amide groups offers multiple sites for further chemical modification and biological interaction.

Chemical Registry Information

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is officially registered under Chemical Abstracts Service number 1101843-44-0, providing its unique identifier within global chemical databases. This registry number ensures unambiguous identification across different chemical suppliers, research institutions, and regulatory databases. The compound's molecular formula C14H17NO3 indicates the presence of 14 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting its moderate molecular complexity.

The molecular weight of 247.29 daltons positions this compound within the range typical for small molecule pharmaceuticals and research chemicals. Additional registry information includes the Molecular Design Limited number MFCD09803383, which provides an alternative identification system used by various chemical databases and inventory management systems. The compound's structural representation through Simplified Molecular Input Line Entry System notation as C1CCN(C(C1)C(O)=O)C(Cc1ccccc1)=O offers a standardized text-based description of its molecular structure.

Chemical suppliers have assigned various internal catalog numbers to this compound, with AKSci designating it as product 8701AC and Chemdiv listing it under compound identification BB52-9785. These supplier-specific identifiers facilitate procurement and inventory management within research laboratories. The compound's availability through multiple commercial sources indicates its established role in research applications and synthetic chemistry.

Significance in Piperidine-based Chemistry

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid holds particular significance within piperidine-based chemistry due to its structural features that combine fundamental elements of heterocyclic chemistry with functionalities commonly found in bioactive molecules. The piperidine ring system serves as a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceutical compounds ranging from analgesics to antihistamines. The presence of both nitrogen substitution through phenylacetyl attachment and carboxylation at the 2-position creates a compound with multiple reactive sites for further synthetic elaboration.

The compound's significance is further enhanced by its relationship to pipecolic acid, a naturally occurring amino acid that plays important roles in plant and bacterial metabolism. Research has shown that pipecolic acid and its derivatives are involved in various biosynthetic pathways and can be produced through enzymatic processes involving lysine as a precursor. The N-acylation of pipecolic acid derivatives, as exemplified by 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid, represents a synthetic strategy for modifying the compound's properties while maintaining the core piperidine structure.

Synthetic methodologies for preparing piperidinecarboxylic acids have been extensively developed, with hydrogenation of pyridinecarboxylic acids representing one established approach. The availability of efficient synthetic routes to the parent piperidinecarboxylic acid framework facilitates the preparation of N-substituted derivatives like 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid. This synthetic accessibility has contributed to the compound's utility as a research tool and potential pharmaceutical intermediate.

The structural complexity of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid, with its combination of aromatic, aliphatic, and functional group elements, makes it valuable for structure-activity relationship studies. Researchers can systematically modify different portions of the molecule to understand how structural changes affect biological activity, chemical reactivity, and physicochemical properties.

Position within Phenylacetyl Derivatives Research

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid occupies an important position within the broader field of phenylacetyl derivatives research, representing a convergence of phenylacetic acid chemistry with piperidine heterocyclic systems. Phenylacetyl derivatives have been extensively studied in medicinal chemistry due to their presence in various pharmaceutical compounds and their ability to modulate biological activity through aromatic interactions and appropriate lipophilicity profiles.

Research into phenylacetyl derivatives has encompassed various heterocyclic systems, with piperidine being particularly attractive due to its conformational flexibility and well-established synthetic chemistry. The phenylacetyl group provides several advantages in drug design contexts, including appropriate molecular size, favorable partition coefficients, and potential for π-π interactions with biological targets. When combined with the piperidine scaffold, these properties can be fine-tuned through additional substitution patterns.

The development of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid and related compounds has been influenced by successful pharmaceutical examples that incorporate phenylacetyl functionalities. The systematic exploration of how phenylacetyl substitution affects the properties of piperidinecarboxylic acids represents part of a broader research strategy aimed at identifying optimal structural combinations for specific biological targets.

Current research trends in phenylacetyl derivatives include investigations into fluorinated analogues, extended chain lengths between the phenyl and carbonyl groups, and alternative positioning of the phenylacetyl substituent on various heterocyclic scaffolds. These studies contribute to understanding structure-activity relationships and guide the design of new compounds with improved properties. The position of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid within this research landscape reflects its role as both a standalone compound of interest and a representative example of the phenylacetyl-piperidine structural class.

Properties

IUPAC Name

1-(2-phenylacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-11-6-2-1-3-7-11)15-9-5-4-8-12(15)14(17)18/h1-3,6-7,12H,4-5,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPYJXXYTOWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridinecarboxylic Acids

A widely used method involves the catalytic hydrogenation of 2-pyridinecarboxylic acid to yield 2-piperidinecarboxylic acid. This process uses palladium on carbon as a catalyst under controlled temperature and pressure conditions:

  • Catalyst: Palladium on carbon (5% Pd content)
  • Solvent: Water
  • Temperature: 90–100 °C
  • Pressure: 4–5 MPa hydrogen pressure
  • Reaction Time: Approximately 3–4 hours
  • Post-processing: Removal of catalyst by filtration, vacuum distillation to remove moisture, addition of methanol to precipitate the product, cooling, and centrifugation to isolate the solid product.

This method offers high yields (above 85%) and high purity (98–102% content), with advantages including mild reaction conditions, low side reactions, and simplified post-processing without the need for strong bases or neutralization steps.

Parameter Condition/Value
Catalyst Pd/C (5%)
Temperature 90–100 °C
Pressure 4–5 MPa
Reaction Time 3–4 hours
Yield >85%
Purity 98–102%
Post-processing Vacuum distillation, methanol precipitation

Introduction of the 2-Phenylacetyl Group

The key step to obtain 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is the acylation of the piperidine nitrogen with a 2-phenylacetyl moiety.

Alkylation and Acylation Strategies

One approach involves the preparation of 1-substituted piperidine derivatives via alkylation or acylation reactions. For example, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate can be synthesized and then further reacted with phenyl lithium reagents to introduce the phenylacetyl group.

  • Step 1: Preparation of ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate by refluxing ethyl isonipecotate with 2-bromoethanol and potassium carbonate in toluene.
  • Step 2: Conversion of the chloroethyl intermediate to the phenyl-substituted derivative by reaction with phenyl lithium in dibutyl ether at low temperature (-15 °C).
  • Step 3: Workup involves aqueous extraction, heating, washing, and crystallization to isolate the product.

This multi-step process yields the phenyl-substituted piperidine derivative with moderate yields (~57%) and high purity.

Asymmetric Synthesis and Chiral Auxiliary Methods

For enantiomerically pure 2-piperidinecarboxylic acid derivatives, asymmetric synthesis methods have been developed:

This method is efficient, with a short synthetic route, high yield, and excellent stereoselectivity, making it suitable for producing chiral intermediates for pharmaceutical applications.

Summary Table of Preparation Methods

Method Type Key Steps/Conditions Yield (%) Purity (%) Notes
Catalytic Hydrogenation Pd/C catalyst, 90–100 °C, 4–5 MPa H2, aqueous medium, methanol precipitation >85 98–102 Mild conditions, industrially scalable, high yield, simple post-processing
Alkylation/Acylation Reflux with 2-bromoethanol, K2CO3, toluene; phenyl lithium addition at -15 °C ~57 High Multi-step, moderate yield, introduces phenylacetyl group
Asymmetric Synthesis with Chiral Auxiliary Lewis acid catalysis, asymmetric alkylation, one-pot cyclization, alkaline cleavage High High Produces enantiomerically pure product, suitable for chiral drug intermediates

Research Findings and Industrial Relevance

  • The hydrogenation method using palladium on carbon is preferred for industrial-scale production due to its simplicity, safety, and high yield.
  • The alkylation and acylation steps require careful control of reaction conditions to maximize yield and purity of the phenylacetylated product.
  • Asymmetric synthesis routes provide access to chiral forms of the compound, which are critical for pharmaceutical applications where stereochemistry affects biological activity.
  • The choice of method depends on the desired scale, purity, and stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-phenylacetyl)-2-piperidinecarboxylic acid with structurally related piperidine derivatives, focusing on substituents, molecular properties, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups CAS No. Notable Features/Applications (from Evidence)
1-(2-Phenylacetyl)-2-piperidinecarboxylic acid C₁₄H₁₅NO₃ 245.28 2-phenylacetyl, 2-carboxylic acid Not explicitly listed (synonyms in ) Potential intermediate in drug synthesis .
1-[(2,2-Dimethylchroman-6-yl)acetyl]-4-piperidinecarboxylic acid C₁₉H₂₃NO₄ 329.39 Chroman ring, 4-carboxylic acid 1574301-96-4 Chroman moiety may enhance lipophilicity; no explicit use stated .
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid C₁₀H₁₂ClNO₄S₂ 333.80 Thiophene-sulfonyl, 2-carboxylic acid 1008038-62-7 Sulfonyl groups often confer metabolic stability; used in medicinal chemistry .
1-(3-Nitrobenzenesulfonyl)piperidine-2-carboxylic acid C₁₂H₁₄N₂O₆S 326.32 Nitrobenzenesulfonyl, 2-carboxylic acid 356522-47-9 Nitro groups may act as electron-withdrawing moieties in catalysis .
DL-Pipecolic acid (2-piperidinecarboxylic acid) C₆H₁₁NO₂ 129.16 Unsubstituted piperidine, 2-carboxylic acid 535-75-1 Natural amino acid analog; implicated in plant defense .
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-2-piperidinecarboxylic acid C₁₄H₁₇N₃O₂ 259.30 Imidazopyridine-methyl, 2-carboxylic acid 1029107-31-0 Heterocyclic substituents may enhance CNS permeability .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2-phenylacetyl group in the target compound increases logP compared to unsubstituted piperidinecarboxylic acids (e.g., DL-pipecolic acid, logP ~0.5). Chroman and thiophene-sulfonyl derivatives exhibit even higher logP due to aromatic rings and sulfur atoms .
  • Acid-Base Behavior : The carboxylic acid at position 2 confers a pKa of ~4.5–5.0, enabling pH-dependent solubility. Sulfonyl and nitro groups in analogs (e.g., ) lower pKa further, enhancing ionization in physiological environments .

Research Findings and Limitations

  • Safety Profiles : 3-Piperidinecarboxylic acid () and DL-pipecolic acid () are classified as low-risk laboratory chemicals, whereas nitro- and sulfonyl-substituted analogs may pose higher toxicity risks due to reactive functional groups .
  • Knowledge Gaps: Limited data exist on the target compound’s specific bioactivity or metabolic stability. Most evidence focuses on structural analogs, necessitating further experimental validation .

Biological Activity

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and implications for scientific research.

Chemical Structure and Properties

1-(2-Phenylacetyl)-2-piperidinecarboxylic acid features a piperidine ring substituted with a phenylacetyl group, which influences its interaction with biological systems. Its structural formula can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

Target Pathways

The primary biochemical pathway involving 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid is the phenylacetic acid (PAA) pathway . The compound participates in the incorporation of molecular oxygen into phenylacetyl-CoA, leading to the formation of 1,2-epoxyphenylacetyl-CoA , a critical intermediate in various metabolic processes.

Interaction with Enzymes

The compound interacts with several enzymes, notably phenylacetyl-CoA epoxidase , which catalyzes the conversion of phenylacetyl-CoA to 1,2-epoxyphenylacetyl-CoA. This interaction is essential for its role in the catabolic pathway of phenylacetic acid , influencing cellular processes such as metabolism and signaling pathways.

Antimicrobial Properties

Studies have indicated that 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid exhibits antimicrobial activity. This activity is linked to its ability to disrupt biofilm formation in bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. Its influence on cellular signaling pathways could modulate inflammatory responses, providing a basis for further investigations into its therapeutic potential in inflammatory diseases.

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid indicates that it is metabolized by esterases in the human liver and plasma, leading to various metabolites that may retain biological activity. The dosage effects observed in animal models highlight that higher concentrations may result in toxicity, while lower doses could yield beneficial effects.

Research Applications

The compound has several applications across different fields:

  • Chemistry : Serves as an intermediate in synthesizing complex organic molecules.
  • Biology : Investigated for its potential biological activities, particularly antimicrobial and anti-inflammatory effects.
  • Medicine : Explored for drug development, particularly in designing new therapeutic agents targeting microbial infections and inflammation.
  • Industry : Utilized in producing specialty chemicals and materials .

Data Summary Table

Activity Description
AntimicrobialDisrupts biofilm formation; potential for new agents
Anti-inflammatoryModulates inflammatory responses
Enzyme InteractionBinds to phenylacetyl-CoA epoxidase
Metabolic PathwaysInvolved in phenylacetic acid catabolism

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that 1-(2-Phenylacetyl)-2-piperidinecarboxylic acid effectively inhibited the growth of various bacterial strains. The mechanism was attributed to its ability to interfere with biofilm formation, which is crucial for bacterial virulence.

Case Study 2: Anti-inflammatory Potential

A study investigating the anti-inflammatory effects of this compound showed significant reductions in pro-inflammatory cytokines in treated cell cultures. This suggests a promising avenue for further research into its application in treating inflammatory diseases.

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